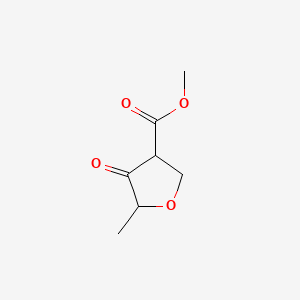

Methyl tetrahydro-5-methyl-4-oxo-3-furoate

Description

Structure

3D Structure

Properties

CAS No. |

3210-57-9 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

methyl 5-methyl-4-oxooxolane-3-carboxylate |

InChI |

InChI=1S/C7H10O4/c1-4-6(8)5(3-11-4)7(9)10-2/h4-5H,3H2,1-2H3 |

InChI Key |

WUAVQXXNANXZAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C(CO1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Tetrahydro 5 Methyl 4 Oxo 3 Furoate and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For methyl tetrahydro-5-methyl-4-oxo-3-furoate, this process reveals several potential synthetic routes. The primary disconnections often target the ester and the tetrahydrofuran (B95107) ring, suggesting key precursor molecules and the necessary chemical transformations to assemble the final product.

Key Precursors and Starting Materials

The core structure of this compound suggests several key precursors. A common strategy involves the use of α-ketoesters or their equivalents, which can undergo cyclization reactions to form the tetrahydrofuranone ring. For instance, dialkyl 2-oxoglutarates can serve as a foundational starting material. rsc.orglookchem.com

Another retrosynthetic approach points towards the use of substituted furan (B31954) precursors. For example, a suitably functionalized furan-3-carboxylate could be a viable starting point, which would then require reduction and oxidation steps to yield the target tetrahydrofuranone structure.

Specific precursors that could be employed in the synthesis include:

| Precursor Molecule | Potential Role in Synthesis |

| Dialkyl 2-oxoglutarates | Starting material for asymmetric hydrogenation and subsequent cyclization. rsc.orglookchem.com |

| Substituted furan-3-carboxylates | Intermediate that can be modified to form the tetrahydrofuranone ring. |

| Chiral lactone carboxylic acids | Building blocks for the synthesis of chiral tetrahydrofuran derivatives. researchgate.netresearchgate.net |

| Monoallylated 1,2-diols | Substrates for visible-light-mediated deoxygenative cyclization. nih.gov |

Functional Group Interconversions and Transformations

The synthesis of this compound relies on a series of functional group interconversions (FGIs). These transformations are crucial for converting the initial precursors into the final target molecule with the correct oxidation states and functional groups. Key FGIs in the synthetic sequence may include:

Esterification: The introduction of the methyl ester group is a critical step, which can be achieved through standard esterification protocols using methanol (B129727) under acidic conditions.

Oxidation and Reduction: The formation of the ketone at the 4-position and the control of stereocenters often involve precise oxidation and reduction reactions. For example, the oxidation of a secondary alcohol to a ketone is a common transformation. researchgate.net

Cyclization: The formation of the tetrahydrofuran ring is a pivotal step. This can be accomplished through various methods, including intramolecular Williamson ether synthesis or other cyclization strategies initiated by the formation of a carbon-oxygen bond.

Alkylation: Introduction of the methyl group at the 5-position might be achieved through the alkylation of an enolate or a related nucleophilic intermediate.

Enantioselective and Diastereoselective Synthesis Approaches

Controlling the stereochemistry at the chiral centers of this compound is a significant challenge. Enantioselective and diastereoselective methods are employed to produce specific stereoisomers.

Asymmetric Catalysis in Furanone Ring Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. In the context of tetrahydrofuranone synthesis, chiral catalysts can be used to control the formation of stereocenters during the ring-forming step or in subsequent modifications.

One notable approach is the asymmetric hydrogenation of dialkyl 2-oxoglutarates over a cinchona-modified platinum catalyst. rsc.orglookchem.com This reaction can produce chiral alkyl 5-oxotetrahydrofuran-2-carboxylates with high enantiomeric excess. rsc.orglookchem.com Although this yields a regioisomer of the target molecule, the principle of using a chiral catalyst to induce enantioselectivity in a precursor is a key strategy.

| Catalytic System | Reaction Type | Outcome | Reference(s) |

| Cinchona-modified Pt/Al2O3 | Asymmetric hydrogenation | High enantiomeric excess of alkyl (R)-5-oxotetrahydrofuran-2-carboxylates. | rsc.orglookchem.com |

| Visible-light photocatalysis | Deoxygenative cyclization | Synthesis of chiral tetrahydrofurans from monoallylated diols. | nih.gov |

Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. This strategy is widely applicable in asymmetric synthesis. wikipedia.orgsigmaaldrich.comscielo.org.mxnih.gov

For the synthesis of chiral tetrahydrofuranones, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming reaction, such as an aldol (B89426) addition or a Michael reaction, which could be instrumental in constructing the carbon skeleton of the target molecule. While specific examples for this compound are not extensively documented, the general principles of using auxiliaries like Evans oxazolidinones or pseudoephedrine are well-established for controlling stereochemistry in similar systems. nih.gov

Biocatalytic Routes to Chiral Tetrahydrofuranones

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. polimi.it Enzymes can perform reactions with high enantioselectivity and under mild conditions.

In the context of producing chiral tetrahydrofuranones, enzymes such as reductases could be employed for the stereoselective reduction of a prochiral diketone precursor. This would establish a chiral alcohol that can then be used to direct the formation of subsequent stereocenters. While direct biocatalytic routes to this compound are not prominently reported, the bioreduction of ketoglutaric acid esters to produce chiral 5-oxotetrahydrofuran-2-carboxylates has been explored, demonstrating the potential of biocatalysis in this area. lookchem.com

Total Synthesis Strategies for this compound

The construction of the tetrahydrofuran core, particularly with the specific substitution pattern of a methyl group at the 5-position, a ketone at the 4-position, and a methyl carboxylate at the 3-position, demands a carefully planned synthetic sequence. Key to these strategies is the formation of the heterocyclic ring and the establishment of the desired stereocenters.

Cyclization Reactions for Tetrahydrofuran Ring Construction

The formation of the tetrahydrofuran ring is the cornerstone of the total synthesis of this compound. Various cyclization strategies can be envisioned for this purpose, drawing from established methods in heterocyclic chemistry. Intramolecular cyclization of a suitably functionalized acyclic precursor is a common and effective approach.

One potential strategy involves the intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated ester. This would require a precursor containing a hydroxyl group at the appropriate position to facilitate a 5-exo-tet cyclization, which is generally favored according to Baldwin's rules. The starting materials for such a precursor could be derived from readily available chiral pool materials to control the stereochemistry of the methyl group at the future C5 position.

Another viable approach is the acid-catalyzed cyclization of a γ-hydroxy-β-keto ester. In this scenario, the precursor would contain a hydroxyl group and a β-keto ester moiety. Treatment with an acid catalyst would promote the intramolecular ketalization/etherification to form the desired tetrahydrofuran ring. The challenge in this approach lies in the synthesis of the acyclic precursor with the correct oxidation state and substitution pattern.

Radical cyclizations also offer a powerful tool for the construction of tetrahydrofuran rings. For instance, the cyclization of an allylic alcohol derivative tethered to a radical acceptor could be employed. However, controlling the regioselectivity and stereoselectivity of the radical cyclization to achieve the desired 4-oxo substitution pattern can be complex.

Finally, transition metal-catalyzed reactions, such as palladium-catalyzed carboetherification, provide a modern and efficient method for the synthesis of substituted tetrahydrofurans. This approach involves the reaction of an unsaturated alcohol with an appropriate coupling partner in the presence of a palladium catalyst, leading to the simultaneous formation of a carbon-carbon and a carbon-oxygen bond to construct the ring. Adapting this methodology for the synthesis of the target molecule would require a substrate with the necessary functional groups to install the ketone and ester moieties.

A summary of potential cyclization strategies is presented in the table below.

| Cyclization Strategy | Key Precursor | Advantages | Potential Challenges |

| Intramolecular Michael Addition | Acyclic precursor with a hydroxyl group and an α,β-unsaturated ester | High regioselectivity (5-exo-tet) | Synthesis of the functionalized precursor |

| Acid-Catalyzed Cyclization | γ-hydroxy-β-keto ester | Direct formation of the 4-oxo-tetrahydrofuran ring | Potential for side reactions and control of stereochemistry |

| Radical Cyclization | Allylic alcohol derivative with a radical acceptor | Mild reaction conditions | Control of regioselectivity and stereoselectivity |

| Palladium-Catalyzed Carboetherification | Unsaturated alcohol | High efficiency and bond-forming capacity | Substrate synthesis and catalyst optimization |

Stereochemical Control of Methyl and Ester Substituted Positions

Achieving the desired relative and absolute stereochemistry at the C3 and C5 positions of this compound is a critical aspect of its total synthesis. The spatial arrangement of the methyl and ester groups significantly influences the biological activity and physical properties of the molecule.

Several strategies can be employed to control the stereochemistry. One common approach is to utilize a chiral starting material from the "chiral pool." For instance, derivatives of lactic acid or alanine (B10760859) could serve as a source for the stereocenter at the C5 position. The inherent chirality of these starting materials can be carried through the synthetic sequence to establish the desired absolute configuration of the methyl group.

Diastereoselective reactions are another powerful tool for controlling stereochemistry. For example, in a cyclization reaction, the existing stereocenter of the methyl group at C5 can direct the stereochemical outcome at the newly formed stereocenter at C3. This substrate-controlled diastereoselectivity can be influenced by the choice of reagents and reaction conditions. The use of bulky protecting groups or specific catalysts can enhance the facial selectivity of the cyclization.

Furthermore, asymmetric catalysis can be employed to introduce chirality. For instance, an asymmetric Michael addition or an enantioselective aldol reaction in the early stages of the synthesis could establish the stereocenters of the acyclic precursor, which are then carried through to the final cyclized product.

The relative stereochemistry between the C3 and C5 substituents (cis or trans) can often be controlled by thermodynamic or kinetic factors during the cyclization step. For example, equilibration of the C3 stereocenter under basic or acidic conditions might favor the thermodynamically more stable diastereomer. Alternatively, kinetically controlled cyclizations can lead to the formation of a specific diastereomer.

A summary of stereochemical control strategies is provided in the table below.

| Strategy | Description | Key Considerations |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Availability of suitable starting materials with the correct stereochemistry. |

| Substrate-Controlled Diastereoselectivity | An existing stereocenter directs the formation of a new stereocenter. | The directing ability of the existing stereocenter and optimization of reaction conditions. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a key reaction. | Development of an effective catalyst system for the specific transformation. |

| Thermodynamic vs. Kinetic Control | Exploiting the energy differences between diastereomeric transition states or products. | Careful selection of reaction conditions (temperature, base/acid, reaction time). |

Novel Synthetic Transformations and Reaction Conditions

The development of more efficient, sustainable, and scalable methods for the synthesis of complex molecules like this compound is a continuous effort in organic chemistry. Green chemistry and flow chemistry are two areas that offer significant potential for improving traditional synthetic approaches.

Green Chemistry Approaches in Furoate Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of furoate synthesis, several green approaches can be considered. The use of renewable starting materials, such as biomass-derived platform chemicals, is a key aspect of green chemistry. For instance, furfural, which can be obtained from lignocellulosic biomass, could potentially serve as a precursor to the furan ring, which would then be further functionalized and reduced to the tetrahydrofuran core.

The replacement of hazardous and volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis. Additionally, the use of catalytic methods, especially those employing earth-abundant and non-toxic metals, is preferred over stoichiometric reagents to minimize waste generation. Biocatalysis, using enzymes to perform specific transformations with high selectivity under mild conditions, also represents a promising green approach.

Energy efficiency is another important consideration. Microwave-assisted and ultrasound-assisted synthesis can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

The principles of green chemistry applicable to furoate synthesis are summarized below.

| Green Chemistry Principle | Application in Furoate Synthesis |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. |

| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or bio-solvents. |

| Catalysis | Preferring catalytic over stoichiometric reagents. |

| Energy Efficiency | Implementing microwave or ultrasound irradiation. |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. |

Flow Chemistry Applications for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. acs.org The enhanced heat and mass transfer in microreactors allows for better control over reaction parameters, leading to improved yields, selectivity, and safety, especially for highly exothermic or fast reactions. researchgate.net

Furthermore, flow chemistry is well-suited for reaction optimization. By systematically varying parameters such as temperature, pressure, residence time, and reagent stoichiometry, optimal reaction conditions can be rapidly identified. The scalability of flow processes is also a significant advantage, allowing for a seamless transition from laboratory-scale synthesis to larger-scale production without the need for extensive re-optimization.

| Advantage of Flow Chemistry | Relevance to Furoate Synthesis |

| Enhanced Process Control | Improved selectivity and yield in the cyclization and functionalization steps. |

| Increased Safety | Safe handling of potentially hazardous reagents or exothermic reactions. |

| Automation and High-Throughput Screening | Rapid optimization of reaction conditions. |

| Scalability | Straightforward scale-up from laboratory to production quantities. |

| Integration of Multiple Steps | Telescoped synthesis for increased efficiency. |

Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds, such as deuterated this compound, is invaluable for elucidating reaction mechanisms and studying metabolic pathways. The incorporation of deuterium (B1214612) atoms at specific positions in the molecule allows for the tracking of atoms and the determination of kinetic isotope effects, providing insights into bond-breaking and bond-forming steps.

The synthesis of a deuterated analogue would typically involve the introduction of deuterium at a late stage of the synthesis to maximize isotopic incorporation and minimize loss of the label in subsequent steps. For example, if a reduction step is involved in the synthesis of the tetrahydrofuran ring, a deuterated reducing agent such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) could be used to introduce deuterium atoms.

Alternatively, deuterium can be introduced via H-D exchange reactions. For instance, the protons alpha to the ketone and ester carbonyl groups in the target molecule could potentially be exchanged for deuterium under basic or acidic conditions using a deuterium source like D2O or deuterated methanol (CH3OD). The specific conditions would need to be carefully controlled to avoid undesired side reactions.

The synthesis could also start from a deuterated building block. For example, a deuterated precursor for the C5-methyl group could be used to introduce a -CD3 group into the molecule. The choice of the deuteration strategy depends on the specific position(s) to be labeled and the compatibility of the labeling method with the functional groups present in the molecule.

| Labeling Strategy | Description | Example Reagent/Condition |

| Use of Labeled Reagents | Incorporating isotopes using a commercially available labeled reagent. | NaBD4, LiAlD4, CD3I |

| H-D Exchange | Exchanging protons for deuterons under acidic or basic conditions. | D2O, DCl, NaOD |

| Starting from Labeled Precursors | Using a starting material that already contains the isotopic label. | Deuterated starting materials |

Chemical Reactivity and Transformation Mechanisms of Methyl Tetrahydro 5 Methyl 4 Oxo 3 Furoate

Reactions Involving the Ketone Functionality

The ketone group at the 4-position of the tetrahydrofuran (B95107) ring is a key site for chemical reactions, primarily due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate. The nature of the nucleophile and the reaction conditions determine the final product. For instance, the addition of organometallic reagents like Grignard or organolithium reagents leads to the formation of tertiary alcohols. masterorganicchemistry.com The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide during workup.

Table 1: Examples of Nucleophilic Addition Reactions on Related 4-Oxo-Tetrahydrofuran Derivatives

| Nucleophile | Reagent | Product Type | Reference |

| Alkyl group | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | adichemistry.com |

| Alkyl group | Organolithium Reagent (e.g., CH₃Li) | Tertiary Alcohol | wikipedia.org |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | reddit.com |

It is important to note that sterically hindered ketones may undergo reduction rather than addition when using some Grignard reagents. wikipedia.org However, alkyllithium reagents are generally less prone to this side reaction. wikipedia.org

Enolization and Related Reactions

The presence of α-hydrogens on the carbon atoms adjacent to the ketone carbonyl allows for the formation of an enol or enolate under acidic or basic conditions, respectively. This keto-enol tautomerism is a fundamental aspect of the compound's reactivity. researchgate.net The enolate, being a powerful nucleophile, can participate in a variety of subsequent reactions, such as alkylation and acylation, allowing for the introduction of new substituents at the α-position.

The formation of a specific enolate (kinetic vs. thermodynamic) can often be controlled by the choice of base, solvent, and temperature. Hindered bases like lithium diisopropylamide (LDA) are commonly used to generate the kinetic enolate. organicchemistrydata.org

Reductions and Oxidations at the Carbonyl Center

The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com Sodium borohydride is a milder reagent and is often preferred for its selectivity, typically not reducing the ester functionality under standard conditions. commonorganicchemistry.com

The oxidation of the tetrahydrofuran ring, particularly at the carbon adjacent to the oxygen atom, is also a possible transformation, although it often requires specific oxidizing agents and conditions. For instance, oxidation of tetrahydrofuran derivatives can lead to the formation of lactones.

Reactions of the Ester Moiety

The methyl ester group at the 3-position is another reactive center in the molecule, susceptible to nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis is a reversible process and typically requires an excess of water to drive the equilibrium towards the products. chemistrysteps.com Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt. chemistrysteps.compearson.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is also an equilibrium process, and using the alcohol as the solvent can help to shift the equilibrium towards the desired product. masterorganicchemistry.com

Table 2: General Conditions for Ester Transformations

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, heat | Carboxylic Acid |

| Base-Promoted Hydrolysis | NaOH or KOH, H₂O, heat | Carboxylate Salt |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester (R'O-C=O) |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, can also react with the ester functionality. Typically, two equivalents of the organometallic reagent add to the ester. adichemistry.comchemistrysteps.com The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after workup. youtube.com Careful control of reaction conditions and the stoichiometry of the organometallic reagent is sometimes necessary to achieve selective reaction at the ketone without affecting the ester, or vice versa. chemistrysteps.com

Transformations of the Tetrahydrofuran Ring System

The tetrahydrofuran ring is a stable five-membered cyclic ether, but its reactivity can be enhanced by the presence of activating functional groups. The oxo group at the 4-position and the ester at the 3-position can influence the ring's stability and susceptibility to certain transformations.

Ring-opening reactions of the tetrahydrofuran ring typically require acidic or basic conditions, or the use of specific reagents that can cleave the C-O bonds. For instance, frustrated Lewis pairs have been shown to facilitate the ring-opening of tetrahydrofuran. nih.gov In the context of Methyl tetrahydro-5-methyl-4-oxo-3-furoate, the presence of the carbonyl group could potentially facilitate ring-opening under certain reductive or oxidative conditions. For example, catalytic oxidative ring-opening of tetrahydrofuran has been observed to yield products like 3-hydroxypropylformate. nih.gov

Ring-closing reactions are fundamental to the synthesis of the tetrahydrofuran core itself. organic-chemistry.org These often involve intramolecular nucleophilic substitution (SN2) reactions of hydroxy- leaving group systems or intramolecular additions of alcohols to epoxides. nih.gov While the target molecule already possesses the tetrahydrofuran ring, understanding these cyclization strategies is crucial for designing syntheses of its analogs.

Table 1: Examples of Reagents and Conditions for Tetrahydrofuran Ring Transformations (General)

| Transformation | Reagents/Conditions | Product Type |

| Ring-Opening | Frustrated Lewis Pairs (e.g., G13/P-based) | Linearized ether derivatives |

| Ring-Opening | Diiron complex, O₂, triarylphosphines | C-C bond cleavage products |

| Ring-Closing | Base (e.g., NaH), intramolecular nucleophile | Substituted tetrahydrofurans |

| Ring-Closing | Lewis acid (e.g., SnCl₄), α-diazoester | Substituted tetrahydrofurans |

Functionalization of the tetrahydrofuran core can be achieved through various methods, often targeting the C-H bonds. Recent advances have demonstrated the possibility of C(sp³)–H functionalization of oxacycles through photoredox/nickel dual catalysis, allowing for the introduction of aryl groups. organic-chemistry.org The positions α to the ether oxygen (the 2- and 5-positions) are often susceptible to radical abstraction and subsequent functionalization. In the case of this compound, the 2-position would be a likely site for such reactions. Oxidation of tetrahydrofuran can lead to the formation of γ-butyrolactone. researchgate.net

Stereospecific and Stereoselective Transformations

The stereochemistry of reactions involving the tetrahydrofuran ring is of paramount importance, especially in the synthesis of natural products and pharmaceuticals. The existing stereocenters in a substituted tetrahydrofuran can direct the stereochemical outcome of subsequent reactions.

The diastereoselectivity of reactions on a pre-existing tetrahydrofuran ring is influenced by the steric and electronic nature of the substituents. For instance, in nucleophilic additions to the keto group at the 4-position of this compound, the incoming nucleophile would likely approach from the face opposite to the larger substituent at the adjacent 3- and 5-positions to minimize steric hindrance. This principle is fundamental in achieving high diastereoselectivity in the synthesis of highly substituted tetrahydrofurans. nih.govuni-saarland.de The relative stereochemistry of substituents can often be controlled to favor the thermodynamically more stable product. nih.gov

Table 2: Factors Influencing Diastereoselectivity in Tetrahydrofuran Reactions

| Factor | Influence on Diastereoselectivity | Example |

| Steric Hindrance | Directs incoming reagents to the less hindered face. | Nucleophilic addition to a carbonyl on the ring. |

| Existing Stereocenters | Can act as chiral directing groups. | Chelation control with a metal catalyst. |

| Reaction Conditions | Can favor kinetic or thermodynamic products. | Use of bulky bases or varying temperature. |

Transformations at the stereocenters of the tetrahydrofuran ring can proceed with either retention or inversion of configuration, depending on the reaction mechanism. SN2 reactions at a chiral center on the ring will typically proceed with inversion of configuration. nih.gov In contrast, reactions that proceed through a carbocation intermediate may lead to a mixture of stereoisomers. Stereospecific ring-opening cross-coupling reactions of aryl-substituted tetrahydrofurans have been developed, where the stereochemical information of the starting material is conserved in the acyclic product. acs.org This highlights the possibility of controlling the stereochemical outcome of ring-opening reactions.

Reaction Kinetics and Thermodynamic Analysis of Transformations

The thermodynamics of ring-opening polymerization of γ-butyrolactone, a related five-membered ring system, are well-studied. The polymerization is generally thermodynamically unfavorable due to the low ring strain of the five-membered ring. icm.edu.pl This suggests that the tetrahydrofuran ring in this compound is thermodynamically stable. Thermodynamic properties of aqueous solutions of tetrahydrofuran have also been investigated. ubc.ca

Kinetic studies of reactions involving the tetrahydrofuran ring, such as its reaction with OH radicals, have been performed, providing insights into the reaction rates and mechanisms at different temperatures. researchgate.net The kinetics of any given transformation of this compound would be highly dependent on the specific reagents, solvent, and temperature used. For example, the choice of solvent can significantly impact reaction rates, as seen in hydroamidation reactions where amide-based solvents like DMF can provide superior yields compared to THF or acetonitrile. acs.org

Table 3: General Thermodynamic and Kinetic Considerations

| Aspect | General Principles | Relevance to this compound |

| Thermodynamics | Five-membered rings like tetrahydrofuran have low ring strain and are generally stable. | Ring-opening reactions are likely to be thermodynamically challenging unless coupled with a favorable process. |

| Kinetics | Reaction rates are influenced by factors such as steric hindrance, electronic effects, temperature, and solvent. | The substituents on the ring will affect the activation energy of reactions at different positions. |

| Catalysis | Catalysts can lower the activation energy and improve reaction rates and selectivity. | Lewis acids, transition metals, and enzymes could potentially catalyze various transformations. |

Photochemical and Electrochemical Reactivity of this compound

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the photochemical and electrochemical reactivity of this compound. While the individual functional groups present in the molecule—a saturated ketone, a methyl-substituted tetrahydrofuran ring, and a methyl ester—have well-documented reactivity patterns, their combined behavior within this specific molecular structure has not been the subject of dedicated study.

Photochemical Reactivity

There is no available data from photolysis, photo-oxidation, or other photochemical studies specifically involving this compound. General principles of organic photochemistry suggest potential pathways for its transformation under UV or visible light. For instance, the ketone functional group could theoretically undergo Norrish Type I or Type II reactions. A Type I cleavage would involve the homolytic cleavage of one of the alpha-carbon bonds, leading to the formation of a diradical intermediate, which could then undergo further reactions such as decarbonylation or rearrangement. A Type II reaction, if a sterically accessible gamma-hydrogen is present, could lead to the formation of an enol and an alkene.

Furthermore, studies on the photolysis of simpler, unsubstituted tetrahydrofuran at 185 nm have shown that the primary photochemical processes involve ring cleavage to form cyclopropanes and carbonyl compounds, or rearrangement to olefinic alcohols. researchgate.net However, the influence of the keto and ester substituents in this compound on these pathways is unknown, and no quantum yields or product distribution data for this specific compound have been published.

Due to the lack of experimental data, no detailed mechanisms or research findings can be presented.

Data on Photochemical Reactivity

| Parameter | Value | Research Findings |

| Quantum Yield (Φ) | Data Not Available | No studies on the quantum yield for the photodegradation or photoisomerization of this compound have been reported. |

| Major Photoproducts | Data Not Available | The products resulting from the photolysis of this compound have not been identified in the scientific literature. |

| Excitation Wavelengths | Data Not Available | Specific wavelengths used to induce photochemical reactions in this compound are not documented. |

Electrochemical Reactivity

Similarly, the electrochemical behavior of this compound has not been characterized. There are no published studies detailing its oxidation or reduction potentials, nor are there any reports on its behavior in cyclic voltammetry or preparative electrolysis experiments.

Given the absence of research, a detailed discussion of its electrochemical reaction mechanisms, including electron transfer steps and the nature of intermediates, is not possible.

Data on Electrochemical Reactivity

| Parameter | Value | Research Findings |

| Oxidation Potential (Eox) | Data Not Available | No studies have reported the anodic peak potential for the oxidation of this compound. |

| Reduction Potential (Ered) | Data Not Available | No studies have reported the cathodic peak potential for the reduction of this compound. |

| Electron Transfer Kinetics | Data Not Available | The kinetics of electron transfer (e.g., heterogeneous rate constant, k0) have not been determined. |

| Electrochemical Products | Data Not Available | Products from the electrochemical oxidation or reduction of this compound have not been characterized. |

Derivatives, Analogues, and Structural Modifications of Methyl Tetrahydro 5 Methyl 4 Oxo 3 Furoate

Synthesis of Homologues and Analogues with Varied Substituents

The systematic modification of different parts of the parent molecule allows for the generation of a library of related compounds, each with potentially unique characteristics.

Alterations at the C5-methyl group can be achieved through various synthetic strategies. One plausible approach involves the deprotonation of the carbon adjacent to the ketone (the α'-position) followed by alkylation. The acidity of the α'-protons is lower than that of the α-proton of the β-keto ester, necessitating the use of a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate can then be reacted with a range of alkyl halides to introduce different alkyl groups at the C5 position. For instance, reaction with ethyl iodide would yield the ethyl homologue, while benzyl (B1604629) bromide would introduce a benzyl group.

Table 1: Potential Homologues via α'-Alkylation

| Reagent | Resulting C5-Substituent |

|---|---|

| Ethyl Iodide | Ethyl |

| Propyl Bromide | Propyl |

It is important to note that the regioselectivity of this alkylation needs to be carefully controlled to avoid competing alkylation at the more acidic α-carbon of the β-keto ester. aklectures.com Protecting the α-position or using specific reaction conditions can favor the desired α'-alkylation.

The methyl ester functionality of the furoate can be readily converted to other esters, such as ethyl or phenyl furoates, through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the parent methyl ester with an excess of the desired alcohol (e.g., ethanol (B145695) or phenol). nih.govrsc.orgnih.gov The equilibrium of the reaction is driven towards the product side by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct.

Recent advancements have highlighted the use of heterogeneous catalysts, such as silica-supported boric acid, for efficient and environmentally friendly transesterification of β-keto esters under solvent-free conditions. nih.gov Enzymatic catalysis, employing lipases, offers another mild and selective method for this transformation. bohrium.com

Table 2: Examples of Ester Analogues via Transesterification

| Reactant Alcohol | Resulting Ester |

|---|---|

| Ethanol | Ethyl tetrahydro-5-methyl-4-oxo-3-furoate |

| Isopropanol | Isopropyl tetrahydro-5-methyl-4-oxo-3-furoate |

| Phenol | Phenyl tetrahydro-5-methyl-4-oxo-3-furoate |

Modification of the tetrahydrofuran (B95107) ring itself presents a more complex synthetic challenge but offers significant opportunities for structural diversification. Strategies for the synthesis of functionalized tetrahydrofurans often involve multi-step sequences. nih.gov For instance, starting from acyclic precursors with appropriate stereochemistry and functional groups allows for cyclization reactions to form the desired substituted tetrahydrofuran ring.

Another approach involves the ring-opening of the existing tetrahydrofuran, followed by modification and re-cyclization. However, this can be a challenging process due to the stability of the tetrahydrofuran ring. More advanced methods, such as transition metal-catalyzed reactions, can be employed to introduce substituents or alter the ring structure.

Preparation of Chiral Derivatives for Specific Applications

The stereochemistry of the tetrahydrofuran ring, particularly at the C5 position, can be crucial for specific applications. The synthesis of enantiomerically pure or enriched derivatives can be achieved through several strategies. chemistryviews.org One common approach is the use of chiral starting materials. For example, employing a chiral precursor in the synthesis of the tetrahydrofuran ring will lead to a chiral product.

Asymmetric catalysis provides another powerful tool for the preparation of chiral derivatives. rsc.org Chiral catalysts can be used to control the stereochemical outcome of key bond-forming reactions during the synthesis of the tetrahydrofuran ring. For instance, an asymmetric aldol (B89426) reaction to construct a key intermediate could set the desired stereochemistry. Furthermore, enzymatic resolutions can be employed to separate racemic mixtures of the final product or key intermediates.

Conjugates and Hybrid Molecules Incorporating the Furoate Scaffold

The furoate scaffold can be incorporated into larger molecules to create conjugates and hybrid molecules with potentially enhanced or novel properties. nih.gov This can be achieved by linking the furoate moiety to another molecule, such as a peptide, a steroid, or another heterocyclic system, through a suitable linker.

The β-keto ester functionality provides a convenient handle for conjugation. For example, the enolate can be reacted with an electrophilic partner that is part of the other molecule. Alternatively, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing molecule using standard peptide coupling reagents. The development of hybrid molecules is a growing area in medicinal chemistry, aiming to combine the functionalities of different pharmacophores into a single entity. nih.gov

Structure-Reactivity Relationships in Modified Systems

The modifications introduced to the methyl tetrahydro-5-methyl-4-oxo-3-furoate scaffold can significantly influence its chemical reactivity and physical properties. Understanding these structure-reactivity relationships is essential for designing molecules with desired characteristics. drugdesign.orgnih.govyoutube.com

Changes in the ester group will affect the electronic properties of the β-keto ester system. Electron-withdrawing groups in the ester, such as a phenyl group, will increase the acidity of the α-proton and may influence the keto-enol tautomerism. The nature of the ester can also impact the rate of hydrolysis and other reactions at the ester functionality.

Applications of Methyl Tetrahydro 5 Methyl 4 Oxo 3 Furoate in Organic Synthesis and Materials Science Research

Use as a Chiral Building Block in Complex Molecule Synthesis

The chiral nature of methyl tetrahydro-5-methyl-4-oxo-3-furoate makes it an important starting material for the enantioselective synthesis of complex molecules, particularly natural products and their analogs. nih.govresearchgate.net

While direct total syntheses of specific lactones and polyethers starting from this compound are not extensively documented in publicly available literature, its structural motif is central to many biologically active natural products. For instance, the γ-lactone core is a key feature in a wide array of natural products exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The first asymmetric synthesis of Marliolide, an α, β-unsaturated γ-lactone, highlights the importance of chiral precursors in achieving stereoselectivity. nih.gov The synthesis of various butenolides, which are unsaturated γ-lactones, often employs chiral pool materials to establish the desired stereochemistry. nih.gov

The general strategy for utilizing chiral building blocks like this compound involves leveraging the existing stereocenter to control the stereochemistry of subsequent reactions, thereby enabling the synthesis of a specific enantiomer of the target natural product.

Table 1: Examples of Natural Product Classes Containing the Tetrahydrofuran (B95107) or Butenolide Core

| Natural Product Class | Core Structure | Notable Biological Activities |

|---|---|---|

| Butenolides | Unsaturated γ-lactone | Antimicrobial, Anticancer, Anti-inflammatory |

| Polyether Ionophores | Multiple tetrahydrofuran rings | Antibiotic, Anticoccidial |

The furanone scaffold of this compound is a versatile template for the synthesis of a variety of other heterocyclic compounds. Tetronic acid and its derivatives are known to be valuable precursors in multicomponent reactions for the synthesis of diverse heterocyclic systems. semanticscholar.orgnih.gov These reactions often involve the condensation of the tetronic acid derivative with various reagents to construct new ring systems. For example, tetronic acids can be used to synthesize pyridazinones, pyrrolones, and other complex heterocyclic structures. nih.gov

The reactivity of the carbonyl group and the enolate that can be formed from the dicarbonyl moiety allows for a range of chemical transformations, making it a valuable starting material for combinatorial chemistry and the generation of libraries of diverse heterocyclic compounds for drug discovery and other applications. researchgate.net

Role in Methodological Development for Asymmetric Synthesis

The development of new methods for asymmetric synthesis is a cornerstone of modern organic chemistry. Chiral molecules like this compound and its analogs serve as important substrates and building blocks in the development and validation of new asymmetric catalytic reactions. The synthesis of enantiomerically pure butenolides and butyrolactones, for which this compound is a potential precursor, is an active area of research, with numerous catalytic asymmetric methods being developed. semanticscholar.org

These methods often focus on the stereoselective introduction of substituents onto the lactone ring, and chiral starting materials are crucial for assessing the efficacy and selectivity of new catalysts and reaction conditions. The development of organocatalytic and metal-catalyzed reactions for the asymmetric synthesis of butenolides and related structures often utilizes substrates with similar functionalities to this compound. semanticscholar.org

Potential as a Scaffold for Rational Design of Chemical Probes (non-clinical)

The design of chemical probes to study biological processes is a critical area of chemical biology. The rigid scaffold and multiple functionalization points of this compound make it an attractive starting point for the rational design of such probes. While specific non-clinical chemical probes based on this exact molecule are not widely reported, the general class of furanone derivatives has been explored for the synthesis of biologically active molecules. researchgate.netsigmaaldrich.commdpi.com

The synthesis of libraries of compounds based on a common scaffold is a key strategy in the discovery of new chemical probes. The versatility of the furanone core allows for the introduction of various substituents, which can be tailored to interact with specific biological targets. mdpi.com

Emerging Applications in Polymer Chemistry or Advanced Materials Research

The application of furan-based compounds in polymer chemistry and materials science is a growing field of research. Furan (B31954) derivatives, particularly those derived from biomass, are being investigated as renewable monomers for the synthesis of new polymers. researchgate.net While there is no specific information available on the use of this compound in polymer chemistry, its structure suggests potential as a monomer or a modifying agent for polymers. The ester and ketone functionalities could potentially participate in polymerization reactions or be used to append the molecule to a polymer backbone, thereby introducing chirality and other functionalities into the material.

The development of new materials with specific properties is a key area of advanced materials research. Chiral molecules are of particular interest for applications in areas such as chiral chromatography, asymmetric catalysis, and optics. The incorporation of chiral units like this compound into materials could lead to the development of new functional materials with unique properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Marliolide |

| Butenolide |

| Polyether |

| Lignan |

| Tetronic acid |

| Pyridazinone |

| Pyrrolone |

Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural and stereochemical determination of organic molecules like Methyl tetrahydro-5-methyl-4-oxo-3-furoate. The molecule possesses multiple chiral centers, making NMR essential for defining the relative configuration of its substituents.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and revealing the intricate connectivity and spatial relationships within the molecule. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would reveal correlations between the proton at C3 and the protons on the adjacent C2, as well as between the proton at C5 and its neighboring methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. princeton.edu This is fundamental for assigning which proton signal corresponds to which carbon in the furanone ring and the methyl and methoxy (B1213986) groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. princeton.edu This is particularly powerful for identifying quaternary carbons (like C4, the ketone carbonyl) by observing correlations from nearby protons. For instance, the protons of the C5-methyl group would show an HMBC correlation to both C5 and the C4 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical elucidation as it identifies protons that are close in space, irrespective of their bonding connectivity. harvard.edu By observing NOESY cross-peaks, one can determine the relative orientation of the substituents on the tetrahydrofuran (B95107) ring. For example, a NOESY correlation between the proton at C5 and the proton at C3 would suggest they are on the same face of the ring (a cis relationship).

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H – ¹H | H3 ↔ H2; H5 ↔ H(5-CH₃) | Scalar coupling network, proton connectivity. |

| HSQC | ¹H – ¹³C (¹J) | H2 ↔ C2; H3 ↔ C3; H5 ↔ C5; H(5-CH₃) ↔ C(5-CH₃); H(OCH₃) ↔ C(OCH₃) | Direct C-H bond attachments. |

| HMBC | ¹H – ¹³C (²⁻⁴J) | H(5-CH₃) ↔ C4, C5; H3 ↔ C2, C4, C=O (ester); H(OCH₃) ↔ C=O (ester) | Connectivity across multiple bonds, identifies quaternary centers. |

| NOESY | ¹H – ¹H (spatial) | H3 ↔ H5; H3 ↔ H(5-CH₃) | Through-space proximity, crucial for determining relative stereochemistry (cis/trans). |

Advanced Solvent Effects and Chiral Shift Reagents in NMR

The chemical shifts of protons in a molecule can be influenced by the solvent used for the NMR experiment. unn.edu.ng Changing from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can induce significant changes in chemical shifts, particularly for protons near polar functional groups like the ketone and ester moieties. unn.edu.ng These solvent-induced shifts can help resolve overlapping signals and provide further evidence for structural assignments.

To determine the absolute configuration or enantiomeric purity of a chiral sample, chiral shift reagents (CSRs) are employed. libretexts.org These are typically lanthanide complexes that can reversibly bind to Lewis basic sites in the molecule, such as the keto-carbonyl oxygen. libretexts.org Upon complexation, the paramagnetic lanthanide ion induces large chemical shift changes in nearby protons. For a racemic mixture of this compound, a chiral CSR will interact diastereomerically with each enantiomer, resulting in two distinct sets of signals in the NMR spectrum. The integration of these separated signals allows for the determination of the enantiomeric excess.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed are characteristic of the molecule's structure. chemguide.co.uklibretexts.org

The fragmentation of related 3(2H)-furanones has been studied, providing a basis for predicting the behavior of this compound. imreblank.ch Common fragmentation pathways for five-membered lactones involve the neutral loss of small molecules like carbon monoxide (CO) and water (H₂O). researchgate.net For the title compound, initial ionization would form a molecular ion (M⁺•). Subsequent fragmentation would likely involve:

Loss of the methoxy group (•OCH₃): leading to an [M - 31]⁺ ion.

Loss of the carbomethoxy group (•COOCH₃): resulting in an [M - 59]⁺ ion.

Cleavage of the furanone ring: This can lead to characteristic fragments resulting from the loss of CO (28 Da) or other ring components. researchgate.net

Accurate mass determination, typically achieved with high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly precise measurement of the molecular ion's mass. This allows for the unambiguous determination of the molecular formula (C₇H₁₀O₄ for the target compound) by distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an essential technique for confirming molecular structures by analyzing fragmentation pathways. researchgate.net In an MS/MS experiment, the molecular ion of this compound is selected, isolated, and then subjected to collision-induced dissociation (CID). This breaks the ion into smaller fragment ions, which are then analyzed. By studying the relationship between the precursor ion and its product ions, specific structural features can be confirmed. For example, observing the loss of 59 Da (the carbomethoxy group) from the molecular ion would confirm the presence and location of the methyl ester functionality.

Hyphenated Techniques (GC-MS, LC-MS) in Reaction Monitoring

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are invaluable for analyzing complex mixtures and monitoring the progress of chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound can be analyzed by GC-MS. nih.govrestek.com This technique separates the components of a mixture in the gas phase before they enter the mass spectrometer. researchgate.net GC-MS is ideal for monitoring the synthesis of the compound, allowing researchers to track the consumption of reactants and the formation of the product and any byproducts in real-time.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool, particularly for compounds that may not be suitable for GC. nih.gov It separates components in the liquid phase. LC-MS/MS can be used to detect and quantify the compound in complex matrices, such as during metabolic studies or in monitoring its stability under various conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule by probing its vibrational energy states. nih.govmdpi.com These techniques are excellent for identifying the functional groups present in a molecule.

For this compound, the key functional groups would produce distinct signals:

C=O Stretch (Ketone): A strong absorption band in the IR spectrum is expected around 1740-1760 cm⁻¹, characteristic of a five-membered ring ketone (lactone).

C=O Stretch (Ester): Another strong band would appear around 1735-1750 cm⁻¹. The exact positions of these two carbonyl bands can help in conformational analysis.

C-O Stretch: Strong bands corresponding to the C-O-C stretching of the ether linkage in the ring and the ester group would be visible in the 1000-1300 cm⁻¹ region.

C-H Stretch: Bands for sp³ C-H stretching from the methyl and ring methylene/methine groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. nih.gov While carbonyl stretches are strong in the IR, C-C backbone vibrations may be more prominent in the Raman spectrum. Conformational analysis can be aided by comparing experimental IR and Raman spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), which can predict the vibrational frequencies for different possible stereoisomers or conformers.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of chiral molecules, provided that suitable single crystals can be obtained. For a compound like this compound, this technique would provide unequivocal proof of the three-dimensional arrangement of its atoms, confirming the relative and absolute configuration of its stereocenters.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1049.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

| R-factor | < 0.05 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Separation

Chiral chromatography is an essential technique for separating the enantiomers of a chiral compound and determining the enantiomeric excess (ee) of a sample. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose using chiral stationary phases (CSPs).

For this compound, a typical approach would involve developing a separation method on a chiral column. The choice of the CSP is critical and often requires screening various columns with different chiral selectors, such as those based on cyclodextrins or polysaccharide derivatives. The mobile phase composition (for HPLC) or temperature program (for GC) would be optimized to achieve baseline separation of the two enantiomers. Once separated, the relative peak areas of the enantiomers in the chromatogram are used to calculate the enantiomeric excess. This technique is invaluable in asymmetric synthesis to assess the effectiveness of a chiral catalyst or auxiliary.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R) | 8.5 min |

| Retention Time (S) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral compound like this compound, the CD spectrum provides a unique fingerprint that is highly sensitive to its stereochemistry and conformation in solution. rsc.orgnih.gov

The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the molecule. For furanone derivatives, specific electronic transitions, such as the n→π* and π→π* transitions of the lactone chromophore, give rise to characteristic CD bands. researchgate.netcore.ac.uknih.gov By comparing the experimental CD spectrum with spectra predicted by quantum mechanical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be assigned. Furthermore, changes in the CD spectrum with solvent or temperature can provide insights into the conformational dynamics of the molecule in solution. rsc.org

Table 3: Predicted Circular Dichroism Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Transition Assignment |

|---|---|---|

| 260 | +5000 | n→π* |

| 220 | -12000 | π→π* |

Computational and Theoretical Studies of Methyl Tetrahydro 5 Methyl 4 Oxo 3 Furoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio and semi-empirical methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic parameters. For furanone derivatives, these calculations can elucidate reactivity patterns, such as identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Density Functional Theory (DFT) has become a particularly powerful and widely used quantum chemical method due to its favorable balance of accuracy and computational cost. semanticscholar.org DFT studies are instrumental in mapping out the potential energy surfaces of chemical reactions involving Methyl tetrahydro-5-methyl-4-oxo-3-furoate and related compounds. bcrec.id

Researchers can model the complete reaction pathway from reactants to products, identifying all intermediates and, crucially, the transition states that connect them. semanticscholar.org The calculation of the Gibbs free energy for each step allows for the determination of activation energies, which reveals the rate-determining step of a reaction. bcrec.id For instance, in reactions involving furan (B31954) rings, DFT can be used to analyze different mechanistic possibilities, such as cycloadditions or acid-catalyzed cyclizations, by comparing the energy barriers of competing pathways. semanticscholar.orgpku.edu.cn These theoretical investigations provide a detailed, step-by-step understanding of how chemical transformations occur. bcrec.id

Table 1: Representative Energy Profile Data from a DFT Study on a Catalyzed Cyclization Reaction

| Reaction Step | Relative Gibbs Free Energy (kJ/mol) | Role |

| Reactants | 0.00 | Starting Point |

| Transition State 1 (Protonation) | +50.21 | Energy Barrier |

| Intermediate 1 | -10.45 | Stable Intermediate |

| Transition State 2 (Cyclization) | +85.33 | Energy Barrier |

| Intermediate 2 | -25.67 | Stable Intermediate |

| Transition State 3 (Tautomerization) | +120.15 | Rate-Determining Step |

| Product | -50.88 | Final Product |

Note: This table is illustrative, based on typical data from DFT studies on similar heterocyclic systems, to demonstrate how computational results are presented. semanticscholar.orgbcrec.id

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters. By computing these properties and comparing them to experimental data, chemists can confirm molecular structures and assign spectral features with high confidence.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. scielo.org.mxnih.gov Theoretical calculations performed in a simulated solvent environment (e.g., using a Polarizable Continuum Model, PCM) can produce chemical shift values that show excellent agreement with experimental spectra obtained in the same solvent. scielo.org.mx

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. These calculated frequencies are often scaled by a correction factor to better match experimental results. scielo.org.mx A detailed Potential Energy Distribution (PED) analysis can also be performed to assign specific vibrational modes to the calculated frequencies. scielo.org.mx

Circular Dichroism (CD) Spectroscopy: For chiral molecules like the stereoisomers of this compound, theoretical calculations can predict the Electronic Circular Dichroism (ECD) spectra. The predicted spectrum is crucial for determining the absolute configuration of a chiral center by comparing it with the experimentally measured spectrum. researchgate.net The sign and intensity of Cotton effects in the CD spectrum are related to the molecule's three-dimensional structure. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic details of static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

For a molecule with multiple rotatable bonds and stereocenters like this compound, MD simulations are invaluable for performing a thorough conformational analysis. These simulations can identify the most stable low-energy conformations and the energy barriers between them. Understanding the conformational preferences is critical, as the reactivity and biological activity of a molecule are often dictated by a specific three-dimensional shape. nih.gov Furthermore, MD simulations can be used to study intermolecular interactions, such as how the molecule interacts with solvent molecules or binds to a biological target like a protein active site.

Chemoinformatics and QSAR/QSPR Modeling

Chemoinformatics applies computational and informational techniques to solve problems in chemistry. A major area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netmdpi.com These statistical models aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netdigitaloceanspaces.com

For a class of compounds like furanone derivatives, a QSAR study would involve the following steps:

Data Collection: Assembling a dataset of furanone derivatives with experimentally measured biological activity (e.g., enzyme inhibition). researchgate.net

Descriptor Calculation: Using software to calculate a large number of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features (e.g., molecular weight, polarity, electronic energies). digitaloceanspaces.com

Model Building: Employing statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive model. researchgate.netdigitaloceanspaces.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. researchgate.net

A successful QSAR model can be used to predict the activity of new, unsynthesized furanone derivatives, guiding medicinal chemistry efforts toward more potent compounds. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Models for Furanone Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. digitaloceanspaces.com |

| Topological | Retention Index | Molecular size and branching. researchgate.net |

| Physicochemical | Polar Surface Area (PSA) | Polarity, ability to form hydrogen bonds. researchgate.net |

| Thermodynamic | Dipole Moment (μ) | Overall polarity of the molecule. digitaloceanspaces.com |

| Quantum Chemical | Electrophilicity Index (ω) | A measure of electrophilic character. digitaloceanspaces.com |

Retrosynthetic Planning and Reaction Pathway Prediction Using Computational Tools

Computational tools are revolutionizing how chemists plan the synthesis of target molecules. Retrosynthetic analysis is a strategy where the target molecule is conceptually broken down into simpler, commercially available precursors through a series of "disconnections" that correspond to known chemical reactions. the-scientist.com

Modern software platforms, often powered by artificial intelligence and machine learning, can automate this process. the-scientist.comnih.gov For a target like this compound, a computational retrosynthesis tool would:

Analyze the structure and identify key functional groups and bonds.

Search a vast database of chemical reactions and transforms to suggest possible disconnections. nih.gov

Propose multiple synthetic pathways leading back to simple starting materials. arxiv.org

Rank the proposed routes based on criteria such as cost, number of steps, or predicted yield. arxiv.org

These tools can help chemists discover novel and more efficient synthetic routes that might not be immediately obvious through traditional, human-driven analysis. the-scientist.com

Prediction of Stereoselectivity in Chemical Reactions

Many chemical reactions can produce multiple stereoisomers, and controlling this stereoselectivity is a central goal of modern organic synthesis. Computational chemistry provides a powerful means to predict and understand the origins of stereoselectivity. rsc.org

For reactions involving furanone derivatives, computational models can be used to calculate the transition state energies for the pathways leading to different stereoisomeric products. nih.gov According to transition state theory, the product that is formed through the lowest-energy transition state will be the major product. By comparing the activation barriers for the formation of different diastereomers or enantiomers, researchers can accurately predict the stereochemical outcome of a reaction. nih.gov These studies have shown that reactivity and selectivity are often determined in a single, key step, such as an intramolecular hydrogen abstraction. nih.gov This predictive capability is crucial for designing catalysts and reaction conditions that favor the formation of a single, desired stereoisomer. rsc.org

Bioorganic and Mechanistic Studies Excluding Clinical/safety/dosage

Investigation of Enzyme-Mediated Transformations

There is currently no available research detailing the enzyme-mediated transformations of Methyl tetrahydro-5-methyl-4-oxo-3-furoate. Studies on how enzymes metabolize or otherwise chemically alter this specific compound have not been reported in the reviewed scientific literature.

In Vitro Studies on Interactions with Biomacromolecules

Detailed in vitro studies on the direct interactions of this compound with specific biomacromolecules such as proteins or nucleic acids are not present in the current body of scientific research. As such, its binding affinities, mechanisms of interaction, and the functional consequences of such interactions remain uncharacterized.

Mechanistic Probing of Cellular Pathways (non-therapeutic)

Research on the role of this compound in probing cellular pathways for non-therapeutic purposes has not been documented. The effects of this compound on specific signaling cascades, metabolic pathways, or other cellular processes have not been a subject of published investigation.

Development of Probes for Biological Research (non-clinical, non-therapeutic applications)

The potential application of this compound as a molecular probe for biological research has not been explored in the available literature. There are no reports on its modification or use in assays for detecting or quantifying biological molecules or processes in non-clinical settings.

Design of Enzyme Inhibitors or Activators (purely mechanistic/biochemical focus, in vitro)

The design and in vitro evaluation of this compound as an enzyme inhibitor or activator are not described in the current scientific literature. Mechanistic studies focusing on its potential to modulate enzyme kinetics or function are absent from published research.

Q & A

Q. What synthetic methodologies are commonly employed for Methyl tetrahydro-5-methyl-4-oxo-3-furoate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization, esterification, or nucleophilic substitution. Key parameters include:

- Catalyst selection : Acid/base catalysts (e.g., H₂SO₄, DMAP) to enhance reaction rates.

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature control : Reactions often require low temperatures (–20°C to 0°C) to minimize side reactions.

Optimization can be guided by Design of Experiments (DoE) to evaluate interactions between variables. For example, orthogonal arrays can test solvent/catalyst combinations .

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | –20°C to 25°C | Higher yields at lower T |

| Catalyst concentration | 0.1–5 mol% | Non-linear correlation |

| Reaction time | 4–24 h | Plateau after 12 h |

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups and stereochemistry.

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–280 nm) for purity assessment.

- X-ray crystallography : Single-crystal analysis (via SHELXL ) resolves absolute configuration.

Cross-validation with High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy. For labile compounds, stabilize samples with antioxidants (e.g., ascorbic acid) during analysis .

Advanced Research Questions

Q. What strategies resolve contradictions between computational (DFT) and experimental (X-ray/NMR) data for this compound?

- Methodological Answer :

- Refinement protocols : Use SHELXL to adjust thermal parameters and occupancy rates in crystallographic models.

- DFT benchmarking : Compare calculated vs. experimental NMR chemical shifts (RMSD < 0.3 ppm).

- Dynamic effects : Account for solvent or temperature-induced conformational changes in DFT simulations.

Discrepancies in bond lengths > 0.02 Å or angles > 2° warrant re-examination of crystallization conditions .

Q. How can stereochemical control be achieved during synthesis, and what techniques confirm enantiomeric excess?

- Methodological Answer :

- Chiral catalysts : Use asymmetric catalysis (e.g., Jacobsen’s salen complexes) for enantioselective cyclization.

- Chiral HPLC : Employ columns like Chiralpak IG-3 with hexane/isopropanol gradients.

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration.

For diastereomers, NOESY NMR identifies spatial proximity of substituents .

Q. What in vitro assays are suitable for evaluating bioactivity, given the compound’s structural features?

- Methodological Answer : Design assays based on functional groups (e.g., lactone, ester):

- Enzyme inhibition : Test against hydrolases (e.g., lipases) via spectrophotometric substrate depletion.

- Antimicrobial activity : Microdilution assays (MIC determination) using bacterial/fungal strains.

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ calculation).

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .

| Assay Type | Key Parameters | Detection Method |

|---|---|---|

| Enzyme inhibition | Km, Vmax, IC₅₀ | UV-Vis kinetics |

| Antimicrobial | MIC, zone of inhibition | Broth microdilution |

| Cytotoxicity | IC₅₀, cell viability | Fluorescence microscopy |

Q. How do solvent polarity and temperature gradients influence reaction kinetics and byproduct profiles?

- Methodological Answer :

- Solvent screening : Use Kamlet-Taft parameters to correlate polarity with reaction rates.

- Byproduct analysis : LC-MS identifies side products (e.g., dimerization or oxidation derivatives).

- Arrhenius plots : Determine activation energy (Eₐ) for rate-limiting steps.

For exothermic reactions, implement gradual cooling (e.g., from 25°C to –10°C) to suppress thermal degradation .

Q. What methodologies address discrepancies in thermal stability data from DSC and TGA analyses?

- Methodological Answer :

- Sample preparation : Ensure uniform particle size and anhydrous conditions.

- Cross-validation : Combine DSC (melting point, ΔH) with TGA (mass loss profiles).

- Oxidative stability : Perform isothermal TGA under nitrogen vs. air to isolate decomposition pathways.

For hygroscopic samples, pre-dry under vacuum and use hermetic pans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.